molecular formula C13H25NO B13364560 Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol

Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol

Cat. No.: B13364560
M. Wt: 211.34 g/mol
InChI Key: UDIWHNDBKLQGCV-FIYWTHMPSA-N
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Description

Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-methylcyclohexanone.

    Reductive Amination: The key step involves reductive amination, where the ketone group of cyclohexanone reacts with 4-methylcyclohexylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the desired enantiomer, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Rel-(1R,2R)-2-(((1r,4R)-4-methylcyclohexyl)amino)cyclohexan-1-ol can be compared with other similar compounds:

    Similar Compounds: Compounds such as trans-4-(dibenzylamino)cyclohexanol and other cyclohexylamine derivatives.

    Uniqueness: The unique chiral structure and specific functional groups of this compound contribute to its distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

(1R,2R)-2-[(4-methylcyclohexyl)amino]cyclohexan-1-ol

InChI

InChI=1S/C13H25NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15/h10-15H,2-9H2,1H3/t10?,11?,12-,13-/m1/s1

InChI Key

UDIWHNDBKLQGCV-FIYWTHMPSA-N

Isomeric SMILES

CC1CCC(CC1)N[C@@H]2CCCC[C@H]2O

Canonical SMILES

CC1CCC(CC1)NC2CCCCC2O

Origin of Product

United States

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